O-Desmethyltramadol
Übersicht
Beschreibung
. Es ist für seine starken analgetischen Eigenschaften bekannt und wird zur Schmerzbehandlung eingesetzt. Im Gegensatz zu Tramadol benötigt Desmetramadol keine metabolische Aktivierung, um seine Wirkung auszuüben, wodurch es auch bei Personen mit geringer CYP2D6-Aktivität wirksam ist .
Wissenschaftliche Forschungsanwendungen
Desmetramadol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Referenzverbindung in der analytischen Chemie verwendet, um die Eigenschaften und das Verhalten von Opioidanalgetika zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf verschiedene biologische Systeme, einschließlich seiner Wechselwirkung mit Opioidrezeptoren.
Medizin: Wird zur Schmerzbehandlung eingesetzt, insbesondere bei Patienten, die nicht gut auf Tramadol ansprechen.
Industrie: Wird bei der Entwicklung neuer Analgetika und Formulierungen eingesetzt
Wirkmechanismus
Desmetramadol entfaltet seine Wirkung durch Bindung an den μ-Opioidrezeptor und wirkt als vollständiger Agonist . Es hat eine geringere Affinität zu δ- und κ-Opioidrezeptoren. Die Verbindung wirkt auch als Antagonist des Serotonin-5-HT2C-Rezeptors, was zu seinen antidepressiven Eigenschaften beitragen kann . Die Hemmung des 5-HT2C-Rezeptors führt zur Freisetzung von Dopamin und Noradrenalin, die an der Stimmungsregulation beteiligt sind .
Wirkmechanismus
Target of Action
O-Demethyltramadol (O-DSMT), the main active metabolite of tramadol, primarily targets the μ-opioid receptor . It is a G-protein biased μ-opioid receptor full agonist . It shows comparatively far lower affinity for the δ- and κ-opioid receptors .
Mode of Action
O-DSMT interacts with its targets by binding to the μ-opioid receptors, inducing an analgesic effect . The two enantiomers of desmetramadol show quite distinct pharmacological profiles; both (+) and (−)-desmetramadol are inactive as serotonin reuptake inhibitors, but (−)-desmetramadol retains activity as a norepinephrine reuptake inhibitor .
Biochemical Pathways
Tramadol is demethylated by the liver enzyme CYP2D6 to desmetramadol . This is similar to the variation in effects seen with codeine, where individuals who have a less active form of CYP2D6 will tend to have reduced analgesic effects from tramadol . Desmetramadol is also an antagonist of the serotonin 5-HT 2C receptor, at pharmacologically relevant concentrations, via competitive inhibition .
Pharmacokinetics
A two-compartment, first-order absorption model with linear elimination best describes the tramadol concentration data . The absorption rate constant was 2.96/h, apparent volume of distribution for the central compartment (V1/F) was 0.373 l, apparent volume of distribution for the peripheral compartment (V2/F) was 0.379 l, inter-compartmental clearance (Q) was 0.0426 l/h and apparent clearance (CL/F) was 0.00604 l/h . The apparent rate of metabolism of tramadol to ODT (kt) was 0.0492 l/h .
Result of Action
The interaction of O-DSMT with its targets results in significant analgesic effects, making it a potent pain reliever . It also has effects on mood, anxiety, feeding, and reproductive behavior due to its inhibition of the 5-HT 2C receptor .
Action Environment
Environmental factors such as the individual’s metabolic rate, liver function, and the presence of other drugs can influence the action, efficacy, and stability of O-DSMT . For example, CYP2D6 polymorphism is a major factor in O-demethylation . Systemic inflammation accompanied by low ChE also plays an important role in the N-demethylation of tramadol in postoperative patients .
Biochemische Analyse
Biochemical Properties
O-Demethyltramadol interacts with several enzymes and proteins within the body. It is a G-protein biased μ-opioid receptor full agonist , meaning it binds to and activates these receptors, triggering a series of biochemical reactions that lead to its analgesic effects . It shows comparatively far lower affinity for the δ- and κ-opioid receptors .
Cellular Effects
O-Demethyltramadol influences various cellular processes. It exerts its effects primarily through its interaction with the μ-opioid receptors, which are found on the surface of nerve cells in the brain and spinal cord . Activation of these receptors inhibits the release of pain neurotransmitters, thereby reducing the perception of pain .
Molecular Mechanism
The molecular mechanism of O-Demethyltramadol involves its binding to the μ-opioid receptors, acting as a full agonist . This binding triggers a cascade of intracellular events, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the subsequent opening of potassium channels and closing of calcium channels . This results in hyperpolarization of the cell membrane and inhibition of neurotransmitter release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-Demethyltramadol have been observed to change over time. After a dose of 100 mg of tramadol, the half-life of O-Demethyltramadol was observed to be between 3.2 and 7.6 hours . This indicates that the compound is relatively stable in the body over a short period.
Dosage Effects in Animal Models
The effects of O-Demethyltramadol in animal models have been shown to vary with dosage
Metabolic Pathways
O-Demethyltramadol is involved in several metabolic pathways. It is primarily formed from tramadol by the action of the liver enzyme CYP2D6 . Additionally, it is metabolized by CYP3A4 and CYP2B6
Vorbereitungsmethoden
Desmetramadol wird durch Demethylierung von Tramadol synthetisiert. Dieser Prozess beinhaltet die Verwendung von Leberenzymen, insbesondere CYP2D6, um Tramadol in Desmetramadol umzuwandeln . Industrielle Produktionsmethoden umfassen die Verwendung chemischer Synthesetechniken, um Desmetramadol in großen Mengen herzustellen. Der Syntheseweg umfasst typischerweise die Verwendung von Reagenzien wie Dimethylamin und Cyclohexanon, gefolgt von einer Reihe chemischer Reaktionen, um die endgültige Verbindung herzustellen .
Analyse Chemischer Reaktionen
Desmetramadol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Desmetramadol kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können Desmetramadol in verschiedene chemische Formen umwandeln.
Substitution: Desmetramadol kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Desmetramadol ähnelt anderen Opioidanalgetika, wie zum Beispiel:
Tramadol: Die Stammverbindung von Desmetramadol, die eine metabolische Aktivierung benötigt, um ihre Wirkung auszuüben.
Codein: Ein weiteres Opioidanalgetikum, das durch CYP2D6 zu seiner aktiven Form metabolisiert wird.
Morphin: Ein starkes Opioidanalgetikum mit einem anderen Wirkmechanismus.
Desmetramadol ist einzigartig, da es keine metabolische Aktivierung benötigt, wodurch es bei Personen mit geringer CYP2D6-Aktivität wirksam ist . Diese Eigenschaft unterscheidet es von anderen ähnlichen Verbindungen und macht es zu einem wertvollen Instrument in der Schmerzbehandlung.
Eigenschaften
IUPAC Name |
3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJUQVWARXYRCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894102 | |
Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73986-53-5 | |
Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73986-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Demethyltramadol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073986535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does O-Demethyltramadol exert its analgesic effects?
A: O-Demethyltramadol exerts its analgesic effects primarily through its action on the μ-opioid receptor. [, , , ] It exhibits a significantly higher affinity for this receptor subtype compared to its parent compound, tramadol. []
Q2: How does the route of administration affect the pharmacokinetics of tramadol and its metabolite, O-Demethyltramadol?
A: Studies show that the route of administration influences the stereoselective kinetics of tramadol enantiomers. [] While intravenous administration primarily leads to the detection of tramadol and O-Demethyltramadol in plasma, oral administration significantly increases N-demethylation of tramadol. [] This suggests a route-dependent metabolism of tramadol.
Q3: Is there a difference in the pharmacokinetics of tramadol enantiomers and their metabolites based on gender?
A: Research indicates significant gender-related differences in the pharmacokinetics of tramadol and O-Demethyltramadol enantiomers. [, ] For instance, female rats exhibit higher plasma concentrations of (+)-tramadol, (-)-tramadol, and (+)-O-Demethyltramadol compared to male rats. [] Similar differences in pharmacokinetic parameters are observed in human volunteers as well. []
Q4: What is the role of cytochrome P450 2D6 (CYP2D6) in the metabolism of tramadol and O-Demethyltramadol?
A: CYP2D6 plays a crucial role in the formation of O-Demethyltramadol from tramadol. [, , , ] Individuals with different CYP2D6 genotypes exhibit varying responses to tramadol due to differences in O-Demethyltramadol formation. [, , , ] For instance, poor metabolizers (PM) exhibit lower O-Demethyltramadol levels and may experience reduced analgesic effects. [, ]
Q5: Does systemic inflammation affect tramadol metabolism?
A: Yes, research suggests that systemic inflammation influences the N-demethylation pathway of tramadol. [] Patients with lower cholinesterase activity, a marker of systemic inflammation, showed higher concentrations of N-demethyltramadol. [] This highlights the complex interplay between inflammation and drug metabolism.
Q6: How is O-Demethyltramadol eliminated from the body?
A: Studies in rats have shown that O-Demethyltramadol undergoes biliary excretion, with a preference for the excretion of the (+)-O-Demethyltramadol enantiomer. [] This suggests stereoselectivity in the biliary excretion process.
Q7: Are there any differences in the distribution of tramadol and O-Demethyltramadol enantiomers in the central nervous system?
A: Research indicates that the distribution of both tramadol and O-Demethyltramadol within the central nervous system is stereoselective. [] Following administration of tramadol, higher concentrations of (+)-tramadol and (-)-O-Demethyltramadol were observed in various brain regions compared to their respective enantiomers. []
Q8: What analytical techniques are commonly used to determine the concentration of tramadol and its metabolites, including O-Demethyltramadol, in biological samples?
A8: Several analytical techniques are employed to quantify tramadol and O-Demethyltramadol in biological samples, including:
Q9: Has the use of O-Demethyltramadol been explored for the treatment of urinary incontinence?
A: Interestingly, research suggests a potential application of (+)-O-Demethyltramadol in treating urinary incontinence. [, ] Patent applications highlight its possible use in developing medications for this purpose.
Q10: Are there known instances of tramadol withdrawal in neonates, and how is O-Demethyltramadol involved?
A: Yes, tramadol withdrawal has been reported in neonates, particularly in cases where mothers were treated with tramadol during pregnancy. [] This highlights the importance of considering the potential for fetal exposure and withdrawal symptoms when prescribing tramadol to pregnant women.
Q11: How does the analgesic potency of tramadol compare to other analgesics like morphine and tapentadol in dogs?
A: Studies in dogs have shown that while morphine and tapentadol induce dose-dependent analgesia, tramadol failed to elicit a significant analgesic effect. [] This difference is attributed to the low metabolic activation of tramadol to O-Demethyltramadol in dogs. []
Q12: Could you explain the significance of minimum effective concentrations (MEC) in the context of tramadol and O-Demethyltramadol for postoperative pain management?
A: Research using patient-controlled analgesia (PCA) with tramadol has shown wide inter-individual variability in the minimum effective concentration (MEC) required for pain relief. [] This variability underscores the importance of individualized dosing strategies for tramadol to optimize pain control while minimizing side effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.